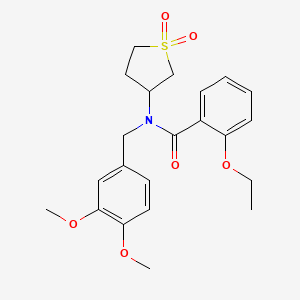
2-Acetyloxy-5-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(acetyloxy)-5-fluoro-: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with an acetyloxy group at the second position and a fluorine atom at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(acetyloxy)-5-fluoro- typically involves the acetylation of 5-fluoro-2-hydroxybenzoic acid. The process can be carried out using acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically conducted at elevated temperatures to ensure complete acetylation. The product is then purified through recrystallization from a suitable solvent such as ethanol .
Industrial Production Methods: On an industrial scale, the production of benzoic acid, 2-(acetyloxy)-5-fluoro- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. The final product is typically obtained in high purity through multiple stages of purification, including distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, 2-(acetyloxy)-5-fluoro- undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield 5-fluoro-2-hydroxybenzoic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form quinones or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide solutions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like copper(I) iodide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Hydrolysis: 5-Fluoro-2-hydroxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Benzoic acid, 2-(acetyloxy)-5-fluoro- is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving aromatic carboxylic acids. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Its fluorine substitution enhances its metabolic stability and bioavailability .
Industry: In the industrial sector, benzoic acid, 2-(acetyloxy)-5-fluoro- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(acetyloxy)-5-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. The fluorine atom enhances the compound’s binding affinity to its targets, thereby increasing its potency. The overall effect of the compound is determined by its ability to interact with and modulate the activity of its molecular targets .
Comparaison Avec Des Composés Similaires
Benzoic acid, 2-(acetyloxy)-: Lacks the fluorine substitution, resulting in different chemical and biological properties.
Benzoic acid, 5-fluoro-: Lacks the acetyloxy group, affecting its reactivity and applications.
Salicylic acid, 2-(acetyloxy)-5-fluoro-: Similar structure but with a hydroxyl group at the ortho position, leading to different chemical behavior.
Uniqueness: Benzoic acid, 2-(acetyloxy)-5-fluoro- is unique due to the presence of both the acetyloxy and fluorine substituents. This combination imparts distinct chemical properties, such as increased metabolic stability and enhanced reactivity in substitution reactions. The compound’s unique structure also makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Numéro CAS |
448-40-8 |
|---|---|
Formule moléculaire |
C9H7FO4 |
Poids moléculaire |
198.15 g/mol |
Nom IUPAC |
2-acetyloxy-5-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) |
Clé InChI |
KTXWQAHMSLBFKW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


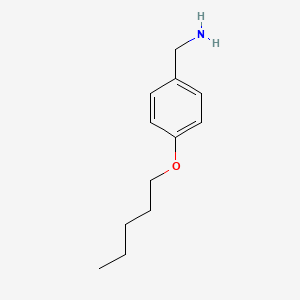
![(5Z)-2-(2-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126536.png)
![2-amino-1-[2-(3-methoxyphenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126537.png)
![5-(2-hydroxy-4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12126539.png)
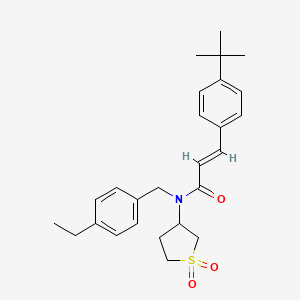
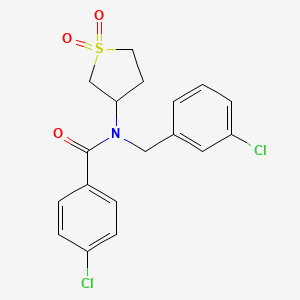
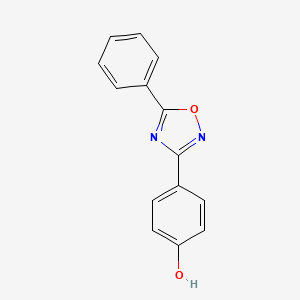
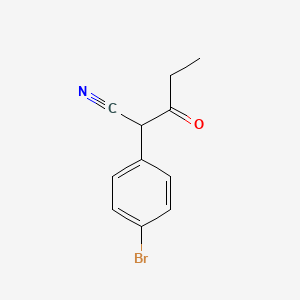
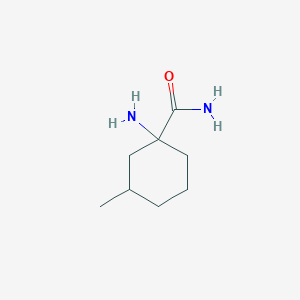
![5-chloro-2-methoxy-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12126570.png)
![2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 2-chlorobenzoate](/img/structure/B12126580.png)
![3-{[(2,4-dichlorophenyl)methyl]sulfonyl}-1H-1,2,4-triazole-5-ylamine](/img/structure/B12126586.png)
